
2-chloro-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide is a compound that belongs to the class of tetrazole derivatives. These compounds are known for their wide range of applications in pharmaceuticals, agriculture, and material sciences due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of 2-chloro-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide typically involves the reaction of 2-chlorobenzenesulfonyl chloride with 1-(4-chlorophenyl)-1H-tetrazole-5-methylamine under specific reaction conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide, and an organic solvent like dichloromethane or tetrahydrofuran. The temperature is usually maintained at room temperature to avoid any side reactions.
Industrial Production Methods:
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Advanced techniques such as continuous flow synthesis or microwave-assisted synthesis may be employed to increase the efficiency and yield of the reaction. The use of automated reactors and process optimization techniques further ensures the scalability and reproducibility of the industrial process.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: Due to the presence of chloro and sulfonamide groups, the compound can undergo nucleophilic substitution reactions.
Redox Reactions: The compound may participate in redox reactions where it can be either oxidized or reduced under specific conditions.
Cyclization Reactions: The tetrazole moiety makes it susceptible to cyclization reactions, forming various cyclic derivatives.
Common Reagents and Conditions:
Nucleophiles: Sodium hydroxide, potassium tert-butoxide
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Cyclization Agents: Phosphorus oxychloride, sulfuric acid
Major Products:
Substituted Derivatives: Various substituted derivatives can be formed depending on the nucleophile used in the substitution reaction.
Oxidized/Reduced Products: The oxidation or reduction of the compound can lead to the formation of corresponding oxidized or reduced species.
Cyclic Compounds: Cyclization reactions yield various cyclic compounds with potential biological activities.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: Used as a ligand in coordination chemistry to form complexes with metals, which can act as catalysts in various organic reactions.
Material Science: Employed in the synthesis of advanced materials like polymers and nanomaterials due to its unique structural properties.
Biology:
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in studying enzyme mechanisms and developing enzyme-based assays.
Bioconjugation: Used in bioconjugation techniques to label biomolecules for detection and imaging applications.
Medicine:
Drug Development: Serves as a lead compound for developing new pharmaceuticals, particularly in the field of anti-inflammatory and anticancer drugs.
Diagnostic Agents: Used in the development of diagnostic agents for detecting specific biomarkers in various diseases.
Industry:
Agriculture: Applied in the formulation of agrochemicals such as herbicides and insecticides due to its biological activity.
Chemical Manufacturing: Utilized as an intermediate in the synthesis of various industrial chemicals and fine chemicals.
Wirkmechanismus
The compound exerts its effects through multiple mechanisms depending on its application. In the case of enzyme inhibition, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved include interactions with specific amino acid residues in the enzyme's active site, leading to conformational changes that result in enzyme inhibition.
Vergleich Mit ähnlichen Verbindungen
Compared to other tetrazole derivatives, 2-chloro-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide exhibits unique properties such as increased hydrophobicity and stability. Similar compounds include:
1-(4-Chlorophenyl)-1H-tetrazole: Lacks the sulfonamide group, resulting in different chemical reactivity and biological activity.
2-Chlorobenzenesulfonamide: Does not contain the tetrazole moiety, making it less effective in certain applications.
Benzene-1,4-disulfonamide: Has two sulfonamide groups, leading to different physical and chemical properties.
Eigenschaften
IUPAC Name |
2-chloro-N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2N5O2S/c15-10-5-7-11(8-6-10)21-14(18-19-20-21)9-17-24(22,23)13-4-2-1-3-12(13)16/h1-8,17H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYJSIQRWQLOCRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
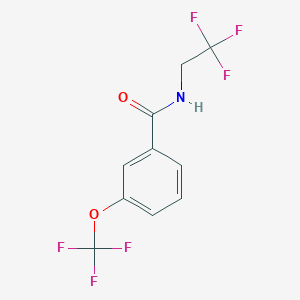
![(2E)-3-(furan-2-yl)-N-{2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}prop-2-enamide](/img/structure/B2795589.png)
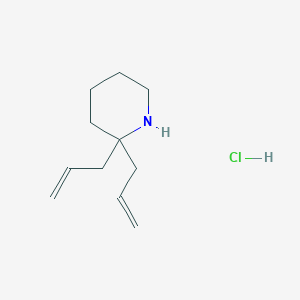

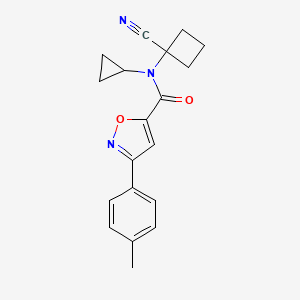
![N-(3,4-dimethylphenyl)-2-[3,5-dioxo-4-(prop-2-en-1-yl)-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl]acetamide](/img/structure/B2795596.png)

![4-[5-(2-hydroxy-3-methoxyphenyl)-3-(2-methanesulfonamidophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2795603.png)
![3-(dimethylamino)-N-[(1-methanesulfonylpiperidin-4-yl)methyl]benzamide](/img/structure/B2795605.png)
![7-Bromo-2-isopropyl-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B2795606.png)
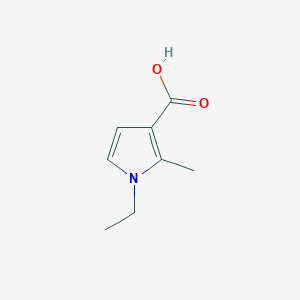
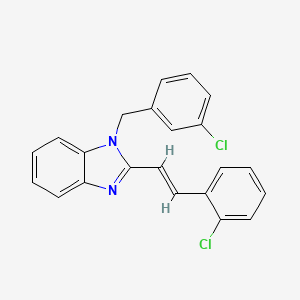
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2795609.png)

